Indicine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Indicine hydrochloride is a chemical compound classified as a pyrrolizidine alkaloid, primarily isolated from the plant Heliotropium indicum. This compound has garnered attention due to its structural characteristics and biological activities. The molecular formula of indicine hydrochloride is , with a molar mass of approximately 335.83 g/mol. It is commonly utilized in analytical chemistry as a reference substance for high-performance liquid chromatography (HPLC) due to its purity and stability under specified conditions .

Indicine hydrochloride, HPLC grade, is a purified form of indicine, a naturally occurring alkaloid found in plants of the Strychnos genus, particularly Strychnos nux-vomica (commonly known as Strychnine tree) []. It is utilized in scientific research for various purposes due to its unique properties. Here's a breakdown of some key scientific research applications:

α2-Adrenergic Receptor Antagonism:

Indicine hydrochloride exhibits antagonistic effects on α2-adrenergic receptors [, ]. These receptors are involved in numerous physiological processes, including blood pressure regulation, sedation, and insulin secretion. By blocking these receptors, indicine hydrochloride can potentially impact these functions. Research studies explore its potential use in investigating the role of α2-adrenergic receptors in various physiological mechanisms [].

Cellular Signaling Studies:

Indicine hydrochloride can be a valuable tool in studies investigating cellular signaling pathways. Its interaction with α2-adrenergic receptors can influence downstream signaling cascades, affecting cellular responses. Researchers can employ indicine hydrochloride to manipulate these pathways and understand their role in different cellular processes [].

Neuromuscular Junction Research:

Indicine hydrochloride may influence the function of the neuromuscular junction, the site where nerve cells communicate with muscle fibers []. Studies suggest it might possess potential for modulating neuromuscular transmission. Research in this area explores its possible implications for understanding neuromuscular disorders and developing therapeutic strategies [].

Natural Product Chemistry Research:

Indicine hydrochloride is a naturally occurring compound, and research into its properties falls under the domain of natural product chemistry. Scientists investigate its structure, biosynthesis, and biological activity to understand its role within the Strychnos plant and explore its potential for various applications [].

- Hydrolysis: Indicine can undergo hydrolysis in the presence of water, leading to the formation of less complex derivatives.

- Oxidation: The compound can react with oxidizing agents, which may alter its functional groups and affect its biological activity.

- Reactions with Thiols: Indicine hydrochloride has been shown to react readily with thiol groups, particularly those present in proteins, which can influence its pharmacological effects .

Indicine hydrochloride exhibits significant biological activity, particularly concerning hepatotoxicity. Research indicates that it can cause liver damage in both animals and humans through mechanisms that involve the binding to biomolecules and potential disruption of cellular functions . Additionally, its interactions with various enzymes suggest that it may act as an inhibitor or activator, influencing metabolic pathways.

The synthesis of indicine hydrochloride can be achieved through several methods:

- Extraction from Natural Sources: The most common method involves extracting indicine from Heliotropium indicum, where it occurs naturally.

- Chemical Synthesis: Laboratory synthesis may involve multi-step organic reactions, including cyclization and functional group modifications typical for pyrrolizidine alkaloids.

The specific synthetic routes can vary based on the desired purity and yield of the product.

Indicine hydrochloride has several applications, including:

- Analytical Chemistry: It serves as a reference standard in HPLC for the quantification and identification of related compounds.

- Pharmacological Research: Due to its biological activities, it is studied for potential therapeutic effects and mechanisms of toxicity.

- Toxicology Studies: Its hepatotoxic properties make it relevant in studies assessing liver damage and drug safety .

Research into the interaction of indicine hydrochloride with biomolecules has revealed:

- Binding Affinity: Indicine exhibits binding interactions with proteins, particularly those containing thiol groups, which may lead to alterations in protein function.

- Enzyme Interaction: Studies suggest that indicine can inhibit certain enzymes, impacting metabolic processes within cells.

These interactions are crucial for understanding both its therapeutic potential and toxicological risks.

Indicine hydrochloride shares structural and functional similarities with other pyrrolizidine alkaloids. Notable similar compounds include:

- Lasiocarpine: Another pyrrolizidine alkaloid known for its hepatotoxic effects.

- Retrorsine: A compound that also exhibits toxicological properties similar to those of indicine.

- Senecionine: Known for its potential health risks associated with liver toxicity.

Comparison TableCompound Source Key Biological Activity Unique Characteristics Indicine Hydrochloride Heliotropium indicum Hepatotoxicity Reacts readily with thiols Lasiocarpine Various plants Hepatotoxicity Similar structure Retrorsine Senecio species Hepatotoxicity Commonly found in herbal products Senecionine Senecio species Hepatotoxicity Known for mutagenic properties

| Compound | Source | Key Biological Activity | Unique Characteristics |

|---|---|---|---|

| Indicine Hydrochloride | Heliotropium indicum | Hepatotoxicity | Reacts readily with thiols |

| Lasiocarpine | Various plants | Hepatotoxicity | Similar structure |

| Retrorsine | Senecio species | Hepatotoxicity | Commonly found in herbal products |

| Senecionine | Senecio species | Hepatotoxicity | Known for mutagenic properties |

Indicine hydrochloride is unique due to its specific reactivity with thiol groups and its role as a reference standard in analytical applications. Its distinct biological profile compared to other pyrrolizidine alkaloids underscores the importance of continued research into its mechanisms and effects.

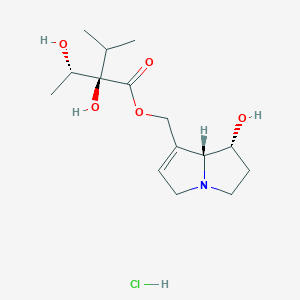

Indicine hydrochloride represents a complex pyrrolizidine alkaloid with well-defined molecular architecture [1] [2]. The compound possesses the molecular formula C₁₅H₂₆ClNO₅ with a molecular weight of 335.82 g/mol [2] [3]. The chemical structure consists of a retronecine necine base esterified with a dihydroxyisopropylbutanoic acid moiety, forming the hydrochloride salt [4] [5].

The International Union of Pure and Applied Chemistry name for this compound is [(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2R)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate;hydrochloride [4]. This nomenclature explicitly defines the stereochemical configuration at each chiral center, providing unambiguous structural identification.

The molecular structure features four defined stereogenic centers, all with absolute stereochemical assignments [6] [4]. The compound exhibits a complex three-dimensional architecture that constrains molecular flexibility while maintaining specific spatial relationships essential for its chemical and biological properties [5].

Bicyclic Pyrrolizidine Framework Analysis

The pyrrolizidine core of indicine hydrochloride comprises a rigid bicyclic system consisting of two ortho-fused five-membered rings sharing a common nitrogen atom at the bridgehead position [7] [8]. This bicyclic framework exhibits characteristic structural features that define the pyrrolizidine alkaloid family [9] [10].

The pyrrolizidine system contains a tertiary nitrogen atom with sp³ hybridization positioned at the bridge junction [11]. Ring A adopts an envelope conformation typical of saturated pyrrolidine systems, while Ring B displays a half-chair conformation due to the presence of the C1-C2 double bond [12] [13]. The unsaturated 1,2-dehydropyrrolizidine system is fundamental to the biological activity of these alkaloids [9] [12].

The hydroxymethyl substituent at the C-1 position adopts an exocyclic orientation, while the hydroxyl group at C-7 maintains a β-oriented endocyclic configuration [12] [4]. This specific arrangement results from the biosynthetic pathway and contributes to the overall molecular rigidity [14] [13]. The bridge configuration exhibits an endo arrangement with cis-fused ring geometry, typical of naturally occurring pyrrolizidine alkaloids [15] [12].

Stereochemistry and Absolute Configuration

R/S Designations at Chiral Centers

The absolute configuration of indicine hydrochloride has been definitively established through systematic stereochemical analysis [4] [5]. The pyrrolizidine moiety contains two chiral centers: C-7 and C-8, both assigned R configuration based on Cahn-Ingold-Prelog priority rules [16] [17].

At the C-7 position, the priority sequence follows the pattern: hydroxyl group (highest priority) > CH₂N bridge connection > CH₂ methylene > hydrogen (lowest priority) [16]. The spatial arrangement of these substituents results in a clockwise progression when viewed from the appropriate perspective, confirming the R configuration [18] [17].

The C-8 bridge carbon maintains R stereochemistry with the priority assignment: nitrogen bridge connection > CH(OH) carbon bearing hydroxyl > CH₂ methylene > hydrogen [4]. The necic acid portion contributes two additional chiral centers at C-2 and the side chain position, both definitively assigned through detailed structural analysis [5].

The necic acid quaternary carbon (C-2) exhibits R configuration with priority sequence: carboxyl group > isopropyl substituent > hydroxymethyl group > hydroxyl group [4]. The side chain chiral center displays S configuration based on the arrangement: hydroxyl > methyl > quaternary carbon > hydrogen [5].

Three-dimensional Conformational Analysis

The three-dimensional molecular architecture of indicine hydrochloride reflects the constraint imposed by the bicyclic pyrrolizidine framework [19] [20]. The rigid nature of this system limits conformational flexibility while maintaining specific spatial relationships between functional groups [21] [20].

Conformational analysis reveals that the pyrrolizidine rings adopt fixed geometries with minimal pseudorotational freedom [19]. The envelope conformation of the saturated ring and half-chair arrangement of the unsaturated ring create a stable three-dimensional scaffold [20] [22]. The ester linkage between the necine base and necic acid introduces additional conformational considerations, particularly regarding the spatial orientation of the acid moiety [21].

The molecular conformation exhibits low energy barriers for specific rotational motions while maintaining overall structural rigidity [20]. This balance between flexibility and constraint contributes to the compound's biological activity profile and chemical stability [19] [21].

Crystal Structure Determinations

While specific crystal structure data for indicine hydrochloride remains limited in the current literature, related pyrrolizidine alkaloids have been extensively characterized through X-ray crystallographic methods [23] [24]. The crystal structure determination of similar compounds, such as indospicine hydrochloride hydrate, provides valuable insights into the solid-state packing and hydrogen bonding patterns typical of pyrrolizidine alkaloid salts [23].

X-ray crystallographic analysis represents the definitive method for absolute configuration determination and three-dimensional structural characterization [25] [24]. The technique provides precise bond lengths, angles, and atomic coordinates that confirm stereochemical assignments derived from other analytical methods [26] [24].

Crystal packing studies of pyrrolizidine alkaloids reveal extensive hydrogen bonding networks involving the hydroxyl groups and amino functions [23]. These intermolecular interactions significantly influence physical properties, including melting points, solubility characteristics, and stability profiles [23] [24].

Structural Comparison with Related Alkaloids

Relationship to Intermedine

Intermedine represents a close structural analog of indicine, differing primarily in the stereochemical configuration of the necic acid moiety [27] [28]. Both compounds share the identical retronecine necine base but exhibit diastereomeric relationships due to configurational differences in the esterifying acid [29] [30].

The necic acid of intermedine possesses (2S)-configuration at the quaternary carbon and (1R)-configuration at the side chain hydroxyl-bearing carbon [31] [28]. This stereochemical inversion relative to indicine creates distinct three-dimensional architectures despite identical molecular formulas [32] [29].

Separation techniques utilizing chiral stationary phases have successfully resolved intermedine and related epimers, demonstrating the subtle but significant structural differences [29]. Nuclear magnetic resonance spectroscopy provides distinctive chemical shift patterns that enable differentiation between these closely related diastereomers [32] [30].

Structural Similarities to Lycopsamine

Lycopsamine shares the retronecine necine base with indicine but differs in the necic acid stereochemistry [31] [33]. The compound exhibits (2S,3S)-configuration in the necic acid portion, contrasting with indicine's (2R,3S)-arrangement [31] [34].

The structural relationship between indicine and lycopsamine represents another example of diastereomerism within the pyrrolizidine alkaloid family [35] [33]. These compounds frequently coexist in plant sources and require sophisticated analytical methods for accurate identification and quantification [27] [28].

Both alkaloids demonstrate similar molecular weights and chemical formulas but exhibit distinct biological activities and toxicological profiles [27] [28]. The stereochemical differences influence protein binding interactions and metabolic pathways, resulting in varied pharmacological responses [36].

Comparative Analysis with Other Pyrrolizidine Alkaloids

The pyrrolizidine alkaloid family encompasses numerous structurally related compounds that share the common bicyclic framework while differing in substituent patterns and stereochemical arrangements [9] [12]. Comparative structural analysis reveals systematic relationships between necine bases and necic acid components [36] [37].

Retronecine-based alkaloids, including indicine, intermedine, and lycopsamine, represent one major structural class within this family [38] [39]. Alternative necine bases, such as heliotridine and rosmarinecine, provide different stereochemical frameworks that influence overall molecular architecture [40] [41].

The structural diversity within pyrrolizidine alkaloids reflects evolutionary adaptations and biosynthetic variations across plant species [9] [14]. Systematic comparative analysis enables prediction of biological activities and assists in structure-activity relationship development [42] [43]. Understanding these structural relationships facilitates the design of analytical methods capable of detecting and quantifying multiple alkaloids simultaneously [44] [37].